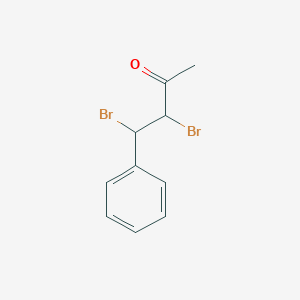
3,4-Dibromo-4-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-4-phenyl-2-butanone (DBP) is a chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
3,4-Dibromo-4-phenyl-2-butanone is an electrophilic molecule that can react with nucleophiles such as amino acids, peptides, and proteins. The reaction proceeds through the formation of a covalent bond between the electrophilic carbon of 3,4-Dibromo-4-phenyl-2-butanone and the nucleophilic group of the target molecule. This covalent bond formation leads to the modification of the target molecule, resulting in changes in its properties and functions.
Effets Biochimiques Et Physiologiques
3,4-Dibromo-4-phenyl-2-butanone has been shown to have antifungal, antibacterial, and antitumor activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 3,4-Dibromo-4-phenyl-2-butanone has also been shown to induce apoptosis in tumor cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dibromo-4-phenyl-2-butanone is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in many scientific research studies as a reagent for the preparation of enantiopure compounds and natural products. However, the high reactivity of 3,4-Dibromo-4-phenyl-2-butanone can also be a limitation, as it can react with other molecules in the reaction mixture, leading to the formation of unwanted byproducts.
Orientations Futures
3,4-Dibromo-4-phenyl-2-butanone has many potential applications in the field of organic synthesis and medicinal chemistry. Future research could focus on the development of new synthetic methods for the preparation of 3,4-Dibromo-4-phenyl-2-butanone and its derivatives. 3,4-Dibromo-4-phenyl-2-butanone could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to investigate the mechanism of action of 3,4-Dibromo-4-phenyl-2-butanone and its potential therapeutic applications.
Méthodes De Synthèse
3,4-Dibromo-4-phenyl-2-butanone can be synthesized through the reaction of 3,4-dibromobutanone and benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3,4-Dibromo-4-phenyl-2-butanone as the final product.
Applications De Recherche Scientifique
3,4-Dibromo-4-phenyl-2-butanone has been used in many scientific research studies as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds. 3,4-Dibromo-4-phenyl-2-butanone has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
6310-44-7 |
|---|---|
Nom du produit |
3,4-Dibromo-4-phenyl-2-butanone |
Formule moléculaire |
C10H10Br2O |
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
3,4-dibromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |
Clé InChI |
DQQMRIMUYWACAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
SMILES canonique |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Autres numéros CAS |
6310-44-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
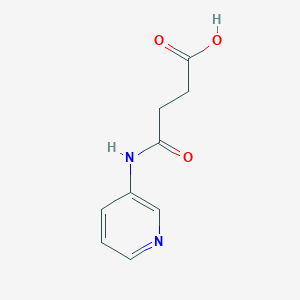
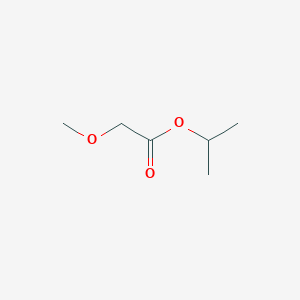
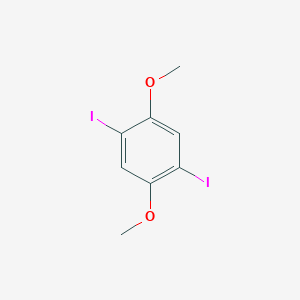

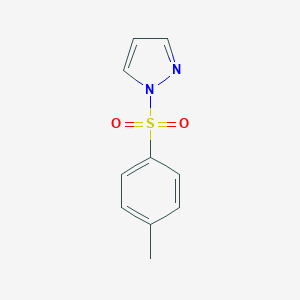
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
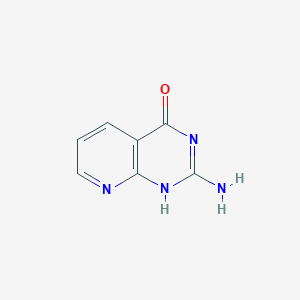
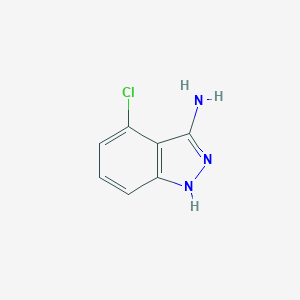
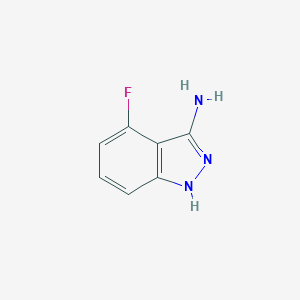
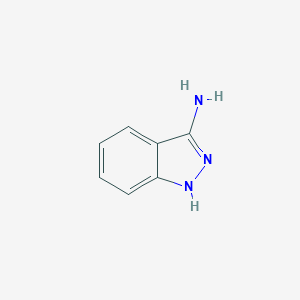


![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)